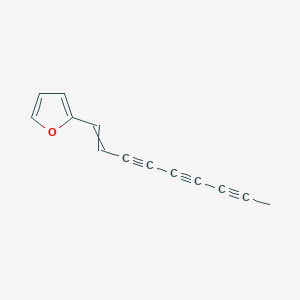

2-(Non-1-ene-3,5,7-triyn-1-yl)furan

Description

Structure

3D Structure

Properties

CAS No. |

77319-34-7 |

|---|---|

Molecular Formula |

C13H8O |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-non-1-en-3,5,7-triynylfuran |

InChI |

InChI=1S/C13H8O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h8-12H,1H3 |

InChI Key |

WCFQDNGXQCLSCK-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC#CC#CC=CC1=CC=CO1 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Natural Sources of Polyynes and Furan-Containing Metabolites

Polyynes, characterized by the presence of one or more triple bonds in their carbon chain, are widely distributed in the plant kingdom, particularly within the Asteraceae (sunflower) family. researchgate.netmdpi.com Over 1100 different polyacetylenes have been identified from this family, where they serve as important chemotaxonomic markers. researchgate.net These compounds are also found in other plant families such as Apiaceae (carrot family) and Araliaceae. mdpi.com Furan-containing metabolites, on the other hand, are also abundant in nature, found in various plants, fungi, and even bacteria. researchgate.netnih.govnih.gov The co-occurrence of both polyyne and furan (B31954) moieties in a single molecule, as seen in this compound, points towards specific plant genera known to produce a diverse array of secondary metabolites. For instance, species within the Artemisia genus, belonging to the Asteraceae family, are particularly rich in a wide variety of polyacetylenes. mdpi.com

Table 1: Natural Sources of Polyynes and Furan-Containing Metabolites

| Compound Class | Primary Natural Sources |

| Polyynes | Asteraceae (Sunflower family), Apiaceae (Carrot family), Araliaceae family mdpi.comwikipedia.org |

| Furan-containing Metabolites | Plants, Fungi, Bacteria researchgate.netnih.govnih.gov |

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of this compound from its natural source is a multi-step process that requires a combination of extraction and chromatographic techniques to separate it from a complex biological matrix.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the final purification of natural products. teledynelabs.commdpi.com It operates on the principle of separating components in a mixture at the molecular level to isolate significant quantities of a target compound. teledynelabs.com In the context of polyyne isolation, reversed-phase HPLC (RP-HPLC) is particularly effective. researchgate.net This method allows for the separation and collection of polyynes based on their chain length, and the aqueous nature of many plant extracts can often be directly injected into the RP-HPLC system. researchgate.net The goal of preparative HPLC is to obtain a sufficient amount of the purified compound for further analysis and research. warwick.ac.uk

Flash column chromatography is a rapid and efficient method for the initial fractionation and purification of complex mixtures like plant extracts. hawachhplccolumn.comphenomenex.comchromtech.com This technique utilizes a stationary phase, such as silica gel (normal-phase) or C18-bonded silica (reversed-phase), packed into a column. hawachhplccolumn.comchromatographyonline.com A solvent or solvent mixture (the mobile phase) is then pushed through the column under pressure, carrying the sample with it. phenomenex.comchromtech.com The different components of the mixture interact differently with the stationary phase, leading to their separation. hawachhplccolumn.com Flash chromatography is widely used in natural product research for the enrichment of secondary metabolites, making it a crucial step before final purification by preparative HPLC. phenomenex.com It is a cost-effective method for producing standards and isolating compounds for biological screening. chromatographyonline.com

The initial step in isolating natural products is the extraction of the desired compounds from the biological material. Traditional methods often involve the use of polar solvents like alcohols, ketones, and esters to extract resins and other compounds from plant materials. google.com For instance, acetone is a common solvent for extracting guayule resin. google.com More advanced and environmentally friendly techniques, such as supercritical fluid extraction (SFE) using supercritical carbon dioxide, are also employed. google.comgoogle.com The polarity of the supercritical fluid can be modified by adding co-solvents, which enhances the extraction of more polar compounds. nih.gov The choice of extraction method and solvent system is critical as it significantly impacts the composition and yield of the final extract. nih.gov

Purity Assessment of Isolated Material and Sample Preparation Techniques

Ensuring the purity of an isolated compound is a critical final step. Several analytical techniques are employed to determine the purity of the isolated this compound.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common method for assessing purity. researchgate.net By comparing the peak area of the isolated compound to the total area of all peaks in the chromatogram, an estimation of purity can be made. researchgate.net However, for absolute purity determination, comparison with a certified reference standard is often necessary. researchgate.net Other techniques like quantitative Nuclear Magnetic Resonance (qNMR) can also provide information on the absolute purity of a sample without the need for a reference standard. researchgate.net Proper sample preparation is crucial for accurate purity assessment and involves dissolving the isolated compound in a suitable solvent for analysis.

Chemical Synthesis and Synthetic Strategies

Retrosynthetic Analysis of the 2-(Non-1-ene-3,5,7-triyn-1-yl)furan Skeleton

A logical retrosynthetic disconnection of the target molecule, this compound, involves breaking the molecule down into two key fragments: the furan (B31954) ring and the C9 polyene-polyyne side chain. This approach simplifies the complex structure into more manageable synthetic targets.

A primary disconnection can be made at the C1-C2 bond between the furan ring and the polyene-polyyne chain. This leads to a furan precursor, such as a 2-halofuran or a 2-furylboronic acid, and a non-1-ene-3,5,7-triyne fragment. Further disconnection of the polyyne chain itself is a critical aspect of the strategy. A common approach involves breaking the conjugated system into smaller, more stable acetylenic units. For instance, the triyne can be retrosynthetically cleaved into a diyne and a terminal alkyne, which can then be coupled using established methodologies like the Cadiot-Chodkiewicz or Sonogashira coupling reactions. academie-sciences.frresearchgate.net

An alternative strategy involves the use of a furan ring as a masked carboxylic acid. In this approach, the furan can be oxidized at a later stage to reveal the carboxylic acid functionality, which can be a useful handle for further transformations. youtube.com

Stereoselective Synthesis of the Polyene-Polyyne Chain

A crucial challenge in the synthesis of this compound is the stereocontrolled formation of the (E)-double bond in the polyene segment. Various methods have been employed to achieve high stereoselectivity.

Transition metal-catalyzed cross-coupling reactions, such as the Stille coupling between a vinylstannane and a bromoalkyne, have proven effective in establishing the desired E-geometry of the double bond. academie-sciences.fr Another powerful method is the Horner-Wadsworth-Emmons reaction, although it can sometimes suffer from a lack of complete stereocontrol. nih.gov More recently, iterative cross-coupling strategies using bifunctional building blocks, such as those involving organoboron intermediates, have emerged as a highly stereospecific approach. nih.gov These methods allow for the faithful transfer of the stereochemistry from the building blocks to the final product. nih.gov

The instability of terminal polyynes presents a significant hurdle. academie-sciences.fr To circumvent this, strategies have been developed to construct the polyyne chain in a convergent manner, often using protected alkyne intermediates to avoid the isolation of highly reactive terminal polyynes. academie-sciences.fr One such method involves a one-pot desilylation/bromination procedure coupled with a palladium-catalyzed coupling to build the conjugated system iteratively. academie-sciences.fr

Regioselective Coupling Strategies for the Furan Moiety

The regioselective attachment of the polyene-polyyne chain to the C2 position of the furan ring is a key step in the total synthesis. The choice of coupling strategy depends on the nature of the furan precursor.

Palladium-catalyzed cross-coupling reactions are widely used for this purpose. For example, a Sonogashira coupling between a 2-halofuran and the terminal alkyne of the pre-formed polyene-polyyne chain is a common and effective method. researchgate.net Alternatively, a Suzuki coupling involving a 2-furylboronic acid derivative and a vinyl or alkynyl halide can be employed. mdpi.com

The synthesis of the requisite 2-substituted furan precursors can be achieved through various methods. Lithiation of furan at the C2 position followed by quenching with an appropriate electrophile is a standard approach. nih.gov However, this method can sometimes lead to issues with regioselectivity, as lithiation can also occur at the C5 position. nih.gov Alternative strategies for synthesizing substituted furans include the Paal-Knorr furan synthesis and various metal-catalyzed cyclization reactions. nih.govorganic-chemistry.org

Development of Novel Synthetic Routes and Methodologies for Polyyne-Furan Conjugates

The growing interest in the biological activities of polyyne-furan conjugates has spurred the development of new and more efficient synthetic methods. These modern approaches often focus on improving the stability of intermediates, increasing yields, and providing access to a wider range of structural analogs.

One innovative approach involves the use of 7-oxa/azanorbornadienes as synthetic intermediates. nih.gov These strained bicyclic compounds can undergo a tandem inverse electron demand Diels-Alder (iEDDA) and retro-Diels-Alder (rDA) reaction sequence to generate β-substituted furans with high regioselectivity. nih.gov This method offers a powerful tool for accessing furan building blocks that are challenging to prepare using traditional methods. nih.gov

Gold-catalyzed reactions have also emerged as a powerful tool for the synthesis of substituted furans. organic-chemistry.org Gold catalysts can promote the cycloisomerization of various acyclic precursors, such as allenones or diols, to afford highly substituted furan rings under mild conditions. organic-chemistry.org Furthermore, the development of one-pot, multi-component reactions has streamlined the synthesis of complex furan-containing molecules. researchgate.net

The direct C-H arylation of oligofurans represents a green and efficient method for synthesizing furan-based conjugated polymers. rsc.org This strategy avoids the need for pre-functionalized monomers and allows for the tuning of the electronic properties of the resulting materials. rsc.org

Derivatization and Analogue Synthesis for Structure-Activity Relationship Probes

To explore the structure-activity relationships (SAR) of this compound and related compounds, the synthesis of a variety of analogs is essential. This involves systematic modifications of both the furan ring and the polyene-polyyne side chain.

Derivatization of the furan moiety can involve the introduction of various substituents at different positions of the ring. This can be achieved by employing the synthetic strategies for substituted furans mentioned previously, such as the use of heteronorbornadiene intermediates or gold-catalyzed cyclizations. nih.govorganic-chemistry.org For instance, introducing electron-donating or electron-withdrawing groups onto the furan ring can modulate the electronic properties of the entire molecule and influence its biological activity.

Structural Elucidation and Advanced Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For 2-(Non-1-ene-3,5,7-triyn-1-yl)furan, these methods would provide definitive evidence for the furan (B31954) ring, the alkene, and the polyyne functionalities.

The furan moiety exhibits several characteristic vibrational modes. researchgate.net The asymmetric and symmetric stretching vibrations of the =C-O-C= group are expected to appear in the IR and Raman spectra. researchgate.netresearchgate.net Theoretical calculations on furan and its derivatives suggest that ring C-C symmetric and asymmetric stretching vibrations occur in the 1414-1033 cm⁻¹ range. globalresearchonline.net The C-H stretching vibrations of the furan ring are typically observed in the 3000-3100 cm⁻¹ region. globalresearchonline.net Furthermore, C-H out-of-plane bending vibrations of the furan ring are anticipated in the 750-800 cm⁻¹ range. researchgate.net

The polyyne chain, with its conjugated triple bonds, will also produce distinct spectral features. The C≡C stretching vibrations in polyacetylenes are key identifiers. In a conjugated system like this, these stretches would likely appear in the 2100-2250 cm⁻¹ region of the IR and Raman spectra. The intensity of these bands in the Raman spectrum is expected to be particularly strong due to the high polarizability of the triple bonds.

The alkene C=C stretching vibration would be observed in the 1600-1680 cm⁻¹ region. The C-H stretching vibration associated with the double bond would appear just above 3000 cm⁻¹. The interaction between the acetylene (B1199291) and furan components can be probed through high-resolution IR spectroscopy, which has been used to study acetylene-furan complexes. nih.gov For instance, the C-H stretch of an acetylene interacting with the oxygen atom of furan has been assigned a peak at 3272.1 cm⁻¹. nih.gov

A hypothetical summary of the expected key vibrational bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Furan Ring | =C-O-C asymmetric stretch | ~1180 | IR |

| Furan Ring | =C-O-C symmetric stretch | ~997-1140 | Raman, IR |

| Furan Ring | C-H stretch | 3000-3100 | IR, Raman |

| Furan Ring | C-H out-of-plane bend | 750-800 | IR |

| Poly-alkyne | C≡C stretch | 2100-2250 | Raman, IR |

| Alkene | C=C stretch | 1600-1680 | IR, Raman |

| Alkene | C-H stretch | >3000 | IR, Raman |

This table is a generalized representation based on data for related compounds and functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within a molecule, particularly for those with extensive conjugated systems. The structure of this compound, with its conjugated furan ring, double bond, and triyne chain, is expected to exhibit strong absorption in the UV-Vis region due to π → π* transitions. libretexts.org

The extended conjugation in this molecule will likely result in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual chromophores. Furan itself has a π → π* transition in the UV region. globalresearchonline.net For polyacetylenes, it is known that as the length of the conjugated chain increases, the absorption system shifts to longer wavelengths and the oscillator strength increases. researchgate.net The presence of the furan ring in conjugation with the polyenyne system would further extend this delocalization.

Studies on furan-thiophene copolymers have shown that polyfuran has a relatively large band gap. researchgate.net However, the extensive conjugation in the target molecule would likely lead to a smaller HOMO-LUMO gap, resulting in absorption at longer wavelengths, potentially extending into the visible region. Theoretical studies on furan derivatives indicate a π → π* transition as the primary electronic transition. globalresearchonline.net The UV-Vis spectrum would be a key tool in confirming the extent of the conjugated system.

A hypothetical representation of the expected UV-Vis absorption data is provided below.

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π* | >300 | Ethanol/Hexane |

This table is an estimation based on the extensive conjugation present in the molecule.

X-ray Crystallography for Absolute Configuration (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. For this compound, obtaining a single crystal of suitable quality would be a prerequisite for this analysis.

If a crystal structure were obtained, it would provide precise bond lengths, bond angles, and torsional angles, confirming the planar geometry of the furan ring and the stereochemistry of the double bond. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as π-π stacking or hydrogen bonding.

While many furan-containing natural products and polyacetylenes have been characterized, specific X-ray crystallographic data for this compound is not available in the reviewed literature. The successful synthesis of natural polyacetylenes bearing furan rings has been reported, but their crystallographic analysis was not detailed. nih.gov The inherent instability of some polyacetylenes can make crystallization challenging. researchgate.net Therefore, while highly desirable, the application of X-ray crystallography is contingent upon obtaining suitable crystalline material.

Mechanistic Investigations of Biological Interactions in Vitro Studies

Exploration of Molecular Targets and Pathways in Cellular Systems (In Vitro)

In vitro research has identified several molecular targets and signaling pathways affected by Carlina oxide. In the context of cancer cell lines, particularly the UACC-647 human melanoma line, the compound has been shown to modulate key pathways that govern cell proliferation and survival. nih.govnih.gov Specifically, treatment with Carlina oxide leads to a decreased expression of AKT and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.govresearchgate.net These kinases are crucial nodes in signaling cascades that drive cell growth, making them significant targets in oncology research.

Furthermore, Carlina oxide has been observed to modify the expression of Programmed cell death-ligand 1 (PD-L1) in multiple human cell lines, including BJ normal fibroblasts and the UACC-903 and UACC-647 melanoma lines. nih.govnih.govresearchgate.net PD-L1 is a critical immune checkpoint protein, and its modulation suggests a potential interaction with pathways related to immune response regulation. nih.gov

Beyond cancer cells, studies have explored its antiviral potential by examining its interaction with viral entry mechanisms. Carlina oxide can inhibit the protein-protein interaction between the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and its human receptor, the angiotensin-converting enzyme 2 (ACE2). nih.govnih.gov This indicates that the ACE2 receptor pathway is a target for the compound's inhibitory action. Additionally, Carlina oxide has been identified as an inhibitor of acetylcholinesterase (AChE), pointing to another distinct molecular target. medchemexpress.com

Enzyme Inhibition Kinetics and Binding Affinity Studies (In Vitro)

Quantitative studies have provided insights into the inhibitory potency of Carlina oxide against specific enzymes and protein interactions. A key finding is its ability to disrupt the binding of the SARS-CoV-2 spike protein to the ACE2 receptor. nih.gov In a bioluminescent immunoassay designed to measure this interaction, Carlina oxide demonstrated a dose-dependent inhibitory effect. nih.govnih.gov The concentration required to achieve 50% inhibition (IC₅₀) of the RBD:ACE2 interaction was determined to be 234.2 µg/mL. nih.govnih.gov

Table 1: Enzyme/Protein Interaction Inhibition by Carlina Oxide

| Target Interaction | Assay Type | IC₅₀ Value | Source(s) |

|---|

While Carlina oxide is also characterized as an acetylcholinesterase (AChE) inhibitor, detailed kinetic data, such as the inhibition constant (Ki) or specific binding affinity values from the provided research, are not specified. medchemexpress.com Similarly, a computational study has suggested that analogues of Carlina oxide may have the potential to inhibit alpha-amylase, although this has not been demonstrated for the parent compound in vitro. orscience.ru

Receptor Binding Studies and Mechanistic Insights (In Vitro)

The primary mechanistic insight from receptor-focused studies involves the interaction of Carlina oxide with the human angiotensin-converting enzyme 2 (ACE2), which functions as the receptor for SARS-CoV-2 entry into cells. nih.govnih.gov The inhibition of the binding between the viral spike protein's RBD and ACE2 is a significant finding. nih.gov To further understand this mechanism, in silico molecular docking studies were conducted. These computational models suggest that Carlina oxide can interact with several binding sites located within the RBD itself and at the interface between the RBD and ACE2, providing a structural basis for its inhibitory action. nih.govnih.gov

Cellular Pathway Modulation and Phenotypic Changes (In Vitro)

The modulation of molecular pathways by Carlina oxide precipitates distinct phenotypic changes in cultured cells. The downregulation of the AKT and ERK1/2 signaling pathways, which are critical for cell survival, is linked to the induction of programmed cell death. nih.govnih.gov In vitro studies have demonstrated that Carlina oxide induces both apoptosis and necrosis in a variety of human cell lines. nih.govresearchgate.net

This cytotoxic effect has been observed in both cancerous and non-cancerous cells. Tested cell lines include normal human BJ fibroblasts and several human melanoma cell lines (UACC-903, UACC-647, and C32), all of which exhibited dose-dependent increases in apoptosis and necrosis upon treatment. nih.govresearchgate.net The compound also shows cytotoxic activity against human keratinocytes (HaCaT), HCT116 (colon cancer), and MDA-MB-231 (breast cancer) cell lines. medchemexpress.comnih.govnih.gov

Table 2: Phenotypic Effects of Carlina Oxide on Human Cell Lines (In Vitro)

| Cell Line | Cell Type | Observed Phenotypic Change(s) | Source(s) |

|---|---|---|---|

| BJ | Normal Fibroblasts | Apoptosis, Necrosis, PD-L1 Modulation | nih.gov, researchgate.net |

| UACC-647 | Melanoma | Apoptosis, Necrosis, AKT/ERK1/2 Decrease, PD-L1 Modulation | nih.gov, nih.gov, researchgate.net |

| UACC-903 | Melanoma | Apoptosis, Necrosis, PD-L1 Modulation | nih.gov, researchgate.net |

| C32 | Melanoma | Apoptosis, Necrosis | nih.gov, researchgate.net |

| HaCaT | Keratinocytes | Cytotoxicity | nih.gov, nih.gov |

| HCT116 | Colon Carcinoma | Cytotoxicity | medchemexpress.com |

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

To better understand the relationship between the chemical structure of Carlina oxide and its biological activity, researchers have synthesized and evaluated several analogues. nih.gov One study focused on creating analogues with different substitutions on the benzyl (B1604629) moiety of the Carlina oxide scaffold. nih.govacs.org

These SAR studies revealed that chemical modifications can significantly alter both efficacy and cytotoxicity. For instance, an analogue with a meta-chloro substitution on the benzyl group demonstrated significantly higher insecticidal activity against Culex quinquefasciatus larvae compared to the natural Carlina oxide. nih.govnih.gov Crucially, this meta-chloro analogue also exhibited a more favorable safety profile in vitro, showing reduced cytotoxicity on human keratinocyte (HaCaT) cells. nih.gov The improved properties of the chloro-substituted analogue are hypothesized to stem from increased lipophilicity and enhanced nonbonding interactions with its molecular target. nih.gov A meta-methoxy analogue also showed notable activity, which was similarly attributed to increased lipophilicity and potentially enhanced membrane permeability. nih.gov

Table 3: Comparative Cytotoxicity of Carlina Oxide and an Analogue on HaCaT Cells

| Compound | Modification | Cytotoxicity (IC₅₀) | Source(s) |

|---|---|---|---|

| Carlina Oxide | Parent Compound | 34.85 ± 2.4 µg/mL | nih.gov |

Other research has involved the synthesis of analogues through the functionalization of the furan (B31954) ring, indicating that this part of the molecule is also amenable to modification to alter its biological properties. orscience.runih.govacs.org

Biosynthetic Pathways and Enzyme Mechanisms

Proposed Biosynthetic Routes for Polyyne-Furan Systems in Natural Producers

The biosynthesis of furan-containing polyynes such as 2-(Non-1-ene-3,5,7-triyn-1-yl)furan is believed to originate from fatty acid metabolism. researchgate.net The construction of the polyyne backbone is achieved through a series of desaturation reactions on a fatty acid precursor. Concurrently or subsequently, the furan (B31954) moiety is likely formed through cyclization and oxidation of the hydrocarbon chain.

Two primary models have been proposed for the formation of the acetylenic bonds from fatty acid precursors: an oxidative dehydrogenation (desaturation) mechanism and a decarboxylative enol elimination mechanism. researchgate.net The desaturation model, which involves the sequential removal of hydrogen atoms to form double and then triple bonds, is widely supported by isotopic tracer experiments. researchgate.net

The formation of the furan ring within a fatty acid chain is also a known biological process. In some algae and bacteria, furan fatty acids (FuFAs) are synthesized, although the exact mechanisms can differ. nih.gov One proposed route involves a lipoxygenase-catalyzed oxidation of a fatty acid to form a hydroperoxy-dienoic acid, which then undergoes cyclization and rearrangement to yield the furan ring. nih.gov An alternative pathway, identified in marine bacteria, suggests that the process begins with methylation and desaturation of a fatty acid, followed by the incorporation of an oxygen atom to form the heterocyclic ring. nih.gov

Given these established pathways, a plausible biosynthetic route for this compound would start with a C13 fatty acid precursor derived from primary metabolism. This precursor would undergo a series of enzymatic desaturations to create the conjugated triyne system. The furan ring could be formed from the carboxylic acid end of the fatty acid chain or from an internal portion through oxidative cyclization, a process that may be catalyzed by a specialized polyketide synthase (PKS)-like enzyme or a cytochrome P450 monooxygenase. researchgate.netnih.gov

Identification and Characterization of Key Biosynthetic Enzymes Involved in Polyyne Formation

The biosynthesis of bacterial polyynes is a thiotemplated process, analogous to fatty acid and polyketide synthesis, involving a core set of enzymes. researchgate.net The key enzymatic players responsible for constructing the polyyne chain have been identified through genetic and biochemical studies of polyyne-producing bacteria like Pseudomonas and Burkholderia. researchgate.net

Mutational analyses and in vitro reconstitution experiments have demonstrated that the core machinery includes a fatty acyl-AMP ligase, a dedicated acyl carrier protein (ACP), and a suite of fatty acid desaturases. researchgate.net

| Enzyme | Function in Polyyne Biosynthesis |

| Fatty Acyl-AMP Ligase | Activates a fatty acid precursor by converting it to an acyl-adenylate, which is then loaded onto the acyl carrier protein (ACP). This is the initiation step of the biosynthetic process. researchgate.net |

| Acyl Carrier Protein (ACP) | A small, acidic protein that carries the growing polyketide chain as a thioester via its phosphopantetheine prosthetic group. It acts as a scaffold, shuttling the intermediate between the various catalytic domains of the synthase. researchgate.netyoutube.com |

| Fatty Acid Desaturase | A critical class of enzymes that introduce double and triple bonds into the acyl chain attached to the ACP. Multiple, distinct desaturases often work in a synergistic and iterative manner to create the conjugated polyyne system. researchgate.net |

| Thioesterase | Catalyzes the final step of releasing the mature polyyne product from the ACP. This can occur through hydrolysis or, in some cases, intramolecular cyclization. researchgate.net |

These core enzymes work in concert to forge the characteristic polyyne structure from a simple fatty acid. The specificity of the acyl-AMP ligase for a particular fatty acid starter unit and the number and type of desaturases in the pathway are key determinants of the final polyyne product's chain length and degree of unsaturation.

Genetic and Genomic Analysis of Biosynthetic Gene Clusters

The genes encoding the enzymes for polyyne biosynthesis are typically organized into biosynthetic gene clusters (BGCs). nih.gov The availability of complete genome sequences has enabled the identification and analysis of these clusters in various bacteria, providing significant insights into the genetic basis of polyyne production. nih.gov

The first bacterial polyyne BGC was identified in Trinickia caryophylli, and since then, similar clusters have been characterized in other polyyne-producing bacteria, including species of Burkholderia and Pseudomonas. nih.gov These BGCs contain the genes for the core biosynthetic enzymes mentioned previously (fatty acyl-AMP ligase, ACP, desaturases). researchgate.net

In addition to the core enzymes, these clusters often contain genes for regulatory proteins that control the expression of the biosynthetic pathway. For example, in Pseudomonas protegens, polyyne production is controlled at both a pathway-specific level and a global regulatory level. researchgate.net A transcriptional regulator gene, pgnC, located within the polyyne BGC, directly activates the transcription of the biosynthetic genes. The expression of pgnC itself is induced by a global regulator, GacA, through an RNA-binding protein, RsmE. researchgate.netnih.gov

| Gene/Gene Product | Organism Example | Function in Polyyne Biosynthesis |

| pgnC | Pseudomonas protegens | A pathway-specific transcriptional regulator that directly activates the promoter of polyyne biosynthetic genes, switching on production. researchgate.netnih.gov |

| gacA | Pseudomonas protegens | A global regulatory system sensor kinase that indirectly induces the expression of pgnC, linking polyyne production to the bacterium's overall metabolic state. researchgate.netnih.gov |

| Fatty Acyl-AMP Ligase Gene | Burkholderia, Pseudomonas | Encodes the ligase responsible for activating the fatty acid starter unit. researchgate.net |

| Acyl Carrier Protein (ACP) Gene | Burkholderia, Pseudomonas | Encodes the ACP that carries the growing polyyne chain. researchgate.net |

| Desaturase Genes | Burkholderia, Pseudomonas | Multiple, distinct genes encoding the desaturases that create the triple bonds. Heterologous expression has shown that three desaturases can work together to introduce four triple bonds. researchgate.net |

The ability to clone entire BGCs and express them in non-native, or heterologous, hosts has become a powerful strategy. For instance, polyyne BGCs from Burkholderia have been successfully expressed in non-pathogenic Paraburkholderia hosts, opening avenues for the safe and sustainable production of these bioactive compounds. nih.gov

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Machinery

The modular nature of the enzymatic machinery responsible for polyyne and polyketide biosynthesis makes it an attractive target for chemoenzymatic synthesis. digitellinc.com This approach combines the selectivity of biological catalysts with the flexibility of synthetic chemistry to produce novel, non-natural compounds. By harnessing and engineering these biosynthetic pathways, it is possible to create new molecules with potentially enhanced or novel properties. digitellinc.comrsc.org

One powerful strategy is the engineering of polyketide synthases (PKSs), which are closely related to the enzymes of polyyne biosynthesis. digitellinc.com PKSs assemble complex molecules through the iterative condensation of small carboxylic acid units. Researchers have demonstrated that PKS modules can be engineered to accept non-natural starter or extender units, leading to the production of novel polyketide analogues. digitellinc.comnih.gov

For example, the JamABC tri-gene cassette from the jamaicamide biosynthetic pathway, which is responsible for generating a terminal alkyne starter unit, can be used in combination with PKS modules to produce alkyne-tagged polyketides. nih.gov This demonstrates the feasibility of using specific biosynthetic "toolboxes" to install desired functionalities onto molecular scaffolds. Such approaches could be adapted to generate novel furan-polyynes by feeding engineered pathways with furan-containing starter units or by incorporating enzymes capable of furan ring formation.

Furthermore, the in vitro reconstitution of entire biosynthetic pathways with purified enzymes allows for a detailed study of each step and provides a platform for chemoenzymatic synthesis. nih.govrsc.org By mixing and matching enzymes from different pathways and supplying synthetic precursors, a vast chemical space can be explored. Enzymes such as lipases have also been used for the enzymatic polymerization of furan-based monomers, highlighting the potential of biocatalysis in the synthesis and modification of furan-containing molecules. rug.nlresearchgate.netresearchgate.net This suggests that enzymes could be employed to couple a synthetically produced polyyne chain with a furan moiety or vice-versa, offering a modular and sustainable route to complex molecules like this compound.

Chemical Reactivity and Novel Transformations

Reactivity of the Polyyne Moiety (e.g., cycloadditions, additions)

The extended polyyne chain in 2-(Non-1-ene-3,5,7-triyn-1-yl)furan is a site of high electron density and unsaturation, making it susceptible to a variety of reactions, particularly cycloadditions and additions.

Cycloaddition Reactions:

The polyyne fragment can participate in cycloaddition reactions, acting as a dienophile or a partner in other cycloaddition processes. In a [4+2] cycloaddition, or Diels-Alder reaction, the polyyne can react with a conjugated diene. organic-chemistry.orgwikipedia.org The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic nature and steric hindrance of the furan (B31954) ring and the nonenyl substituent. For instance, in a hexadehydro-Diels-Alder reaction, triynes can cycloisomerize to form highly reactive benzyne (B1209423) intermediates, which can then be trapped by various cycloaddition partners. nih.gov

The photocycloaddition of conjugated polyynes with alkenes is another significant reaction pathway. The regio- and site-selectivity of these reactions are dependent on the nature of the terminal groups and the number of triple bonds. rsc.org These reactions typically proceed through a triplet excited state with cumulene-like character. rsc.org

Addition Reactions:

The triple bonds of the polyyne chain are susceptible to addition reactions. Due to the presence of multiple π-bonds, alkynes can undergo sequential additions. pearson.com Common addition reactions for polyynes include hydrogenation, halogenation, and hydrohalogenation. The presence of loosely held pi-electrons makes alkynes reactive towards these additions. organic-chemistry.org The regioselectivity of addition to unsymmetrical polyynes would be governed by electronic and steric factors, with the potential for complex product mixtures.

Reactivity of the Furan Ring System (e.g., electrophilic substitution, dearomatization, cyclization)

The furan ring in this compound is an electron-rich aromatic system, which dictates its reactivity profile.

Electrophilic Aromatic Substitution:

Furan undergoes electrophilic aromatic substitution reactions much more readily than benzene (B151609), with a reactivity comparable to that of activated benzene derivatives. matanginicollege.ac.inpearson.com The order of reactivity among common five-membered heterocycles is generally pyrrole (B145914) > furan > thiophene (B33073) > benzene. matanginicollege.ac.inslideshare.netquora.com Substitution occurs preferentially at the C2 (or α) position, as the cationic intermediate formed by attack at this position is better stabilized by resonance. chemicalbook.comyoutube.com Common electrophilic substitution reactions for furan include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com

Dearomatization and Cyclization:

The furan ring can undergo dearomatization reactions, which are crucial in the synthesis of various other cyclic compounds. nih.gov For instance, oxidative dearomatization of furan derivatives can lead to the formation of functionalized intermediates that can undergo subsequent cyclizations. nih.gov The furan moiety can also participate in intramolecular cyclization reactions, often catalyzed by transition metals, to form fused heterocyclic systems. nih.gov

The furan ring can also act as a diene in Diels-Alder reactions, reacting with dienophiles to form oxa-bridged bicyclic adducts. nih.govnih.gov The reactivity of furan in these [4+2] cycloadditions is influenced by substituents on the ring. nih.gov These reactions provide a powerful tool for the construction of complex polycyclic architectures. nih.gov

Design of New Chemical Reactions Facilitated by the Compound's Unique Structure

The juxtaposition of the furan ring and the polyyne chain in this compound opens avenues for the design of novel chemical transformations. The conjugated system allows for extended electronic communication between the two moieties, potentially leading to unique reactivity.

Transition metal-catalyzed reactions are particularly promising. For example, cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls has been shown to produce polysubstituted furans with high regioselectivity. nih.gov The polyyne chain of the title compound could serve as a substrate in similar tandem radical addition reactions, leading to the construction of complex, functionalized α-oligofurans. nih.gov

Furthermore, the furan-polyyne scaffold can be a precursor for the synthesis of various fused heterocyclic systems. Intramolecular cyclizations, potentially triggered by electrophilic attack or transition metal catalysis, could lead to the formation of novel polycyclic aromatic compounds. The synthesis of azulene (B44059) derivatives from the reaction of 2H-cyclohepta[b]furan-2-ones with various reagents highlights the versatility of furan-based starting materials in constructing complex ring systems. mdpi.com

The development of one-pot, multi-component reactions involving this compound could also lead to the efficient synthesis of highly functionalized molecules. The reactive sites on both the furan ring and the polyyne chain offer multiple points for bond formation in a single synthetic operation.

Photochemical and Thermal Transformations

Photochemical Transformations:

The extensive conjugation in this compound suggests a rich photochemistry. Upon irradiation, polyynes can undergo various transformations. The photophysics of polyynes involves transitions to high-energy singlet states and the formation of triplet states. acs.org The excited states of polyynes often exhibit increased cumulenic character, with shorter carbon-carbon single bonds and longer triple bonds. acs.org UV photolysis of polyynes can lead to their degradation. cambridge.org

Furan derivatives also exhibit interesting photochemical behavior, including photoisomerization. netsci-journal.com The irradiation of furans can lead to the formation of cyclopropenyl derivatives or isomeric furans, with the reaction pathway depending on whether it proceeds through a triplet or singlet excited state. netsci-journal.com There is an analogy between the photochemistry of furans and thiophenes, where irradiation in the presence of an amine can lead to the corresponding N-substituted pyrroles. rsc.org The combination of the furan and polyyne chromophores in a single molecule could lead to complex photochemical pathways, including intramolecular cycloadditions or rearrangements. scilit.com The use of photolabile protecting groups in the synthesis of polyyne rotaxanes demonstrates that photochemical unmasking can be a viable strategy, although side reactions can occur. acs.orgscispace.com

Thermal Transformations:

Polyynes are known to be thermally unstable, and long polyyne chains can be explosive in bulk due to the potential for exothermic cross-linking reactions. youtube.com The thermal stability of polymers containing aromatic and heterocyclic units is an area of active research. rsc.org The degradation temperature of a polymer is a key indicator of its thermal stability. youtube.com The thermal degradation of plastic pipes, including those made from polymers that can release aromatic compounds, has been studied in the context of contamination. youtube.com Given the inherent instability of the polyyne chain, this compound is expected to be thermally labile. At elevated temperatures, decomposition of the polyyne chain is likely, potentially leading to polymerization or the formation of various degradation products. The furan ring itself can also undergo thermal decomposition, although typically at higher temperatures.

Future Directions and Research Perspectives

Addressing Synthetic Challenges and Improving Yields for Scalable Production

The synthesis of complex polyynes like 2-(Non-1-ene-3,5,7-triyn-1-yl)furan is fraught with challenges, primarily due to the inherent instability of long, conjugated sp-hybridized carbon chains. nih.govnih.gov These molecules are prone to decomposition and polymerization. Early synthetic methods relied on oxidative coupling reactions like the Glaser, Eglinton, and Hay couplings, which often suffer from low yields and the formation of difficult-to-separate byproducts from homocoupling. nih.govacademie-sciences.frwikipedia.org

Future research must focus on developing more robust and efficient synthetic strategies. Key areas of investigation should include:

Advanced Catalytic Systems: The development of next-generation transition-metal catalysts (e.g., based on palladium, copper) could offer greater control and selectivity in C(sp)-C(sp) bond formation, minimizing side reactions. nih.govacademie-sciences.fr

Protecting Group Strategies: The use of bulky terminal protecting groups, such as trialkylsilyl groups, has proven effective in stabilizing polyyne chains during synthesis. wikipedia.org Research into novel, readily cleavable protecting groups that can shield the reactive polyyne core during multi-step syntheses is crucial.

Flow Chemistry: The application of microfluidics and flow chemistry could provide better control over reaction parameters (temperature, time) and allow for the safe in-situ generation and use of unstable intermediates, potentially boosting yields and enabling safer scale-up.

Novel Rearrangement Reactions: Exploring modern synthetic methods like the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which can generate triple bonds from vinylidene carbenoids, may offer alternative pathways that avoid traditional coupling methods. nih.govacademie-sciences.fr

| Strategy | Description | Advantages | Challenges for Scalable Production | Future Research Focus |

|---|---|---|---|---|

| Classical Oxidative Coupling (e.g., Glaser, Hay) | Copper- or palladium-catalyzed dimerization of terminal alkynes. nih.govwikipedia.org | Well-established, simple reagents. | Low yields, requires slow addition, significant homocoupling byproducts. academie-sciences.fr | Development of highly selective catalysts to favor heterocoupling. |

| Cadiot-Chodkiewicz Coupling | Cross-coupling of a terminal alkyne with a 1-haloalkyne. academie-sciences.fr | Good for creating unsymmetrical polyynes. academie-sciences.fr | Stoichiometric copper salts, sensitivity of haloalkynes. | Catalytic variants and improved substrate stability. |

| Protecting Group-Assisted Synthesis | End-capping the polyyne chain with bulky groups (e.g., -SiR3) to increase stability. wikipedia.org | Allows for the isolation of longer, otherwise unstable polyynes. wikipedia.org | Additional protection/deprotection steps reduce overall efficiency. | Orthogonal and more labile protecting groups. |

| Fritsch-Buttenberg-Wiechell (FBW) Rearrangement | 1,2-migration of an alkynyl group on a vinylidene carbene to form a new triple bond. nih.govacademie-sciences.fr | Avoids sensitive metal-alkynyl intermediates. | Requires specific precursors, can have competing reaction pathways. | Broadening substrate scope and improving reaction control. |

Deeper Elucidation of Biosynthetic Pathways and Metabolic Engineering Strategies

Many furan-containing polyacetylenes are natural products, biosynthesized by plants or fungi. nih.gov A critical area of future research is the identification of the organism that produces this compound and the complete elucidation of its biosynthetic pathway. This would involve a combination of genomics, transcriptomics, and enzymology to identify the specific genes and enzymes (e.g., acetylenases, desaturases, fatty acid synthases) responsible for its formation from common metabolic precursors like oleic acid.

Once the pathway is understood, metabolic engineering offers a promising avenue for sustainable and scalable production. frontiersin.org This involves transferring the identified biosynthetic genes into a well-characterized microbial host, or "chassis," such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgnih.gov Key research objectives in this area include:

Pathway Discovery: Identifying the full suite of enzymes required for the biosynthesis.

Heterologous Expression: Optimizing the expression of the plant or fungal enzymes in the microbial host, which can be challenging due to differences in codon usage and post-translational modifications. frontiersin.org

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the intracellular pools of necessary precursors, such as phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which are often limiting. nih.gov

Pathway Optimization: Using synthetic biology tools, such as biosensors and dynamic regulatory circuits, to balance metabolic flux and avoid the accumulation of toxic intermediates. nih.gov

Comprehensive Mechanistic Characterization of Biological Interactions at the Molecular Level

The rich electronic structure and high reactivity of polyacetylenes suggest they possess significant biological activity. nih.gov Future research should aim to move beyond preliminary screening to a detailed, molecular-level understanding of how this compound interacts with biological systems. The highly electrophilic nature of the polyyne chain makes it a likely candidate for covalent interactions with cellular nucleophiles, such as cysteine residues in proteins.

A focused research program should include:

Target Identification: Employing chemoproteomic techniques like activity-based protein profiling (ABPP) to identify the specific protein targets of the compound within the cell.

Binding Site Mapping: Using techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) of the compound-protein complex, or mass spectrometry-based footprinting, to map the precise binding site and identify key interacting residues.

Mechanism of Action Studies: Investigating whether the compound acts as an enzyme inhibitor, a receptor agonist/antagonist, or disrupts protein-protein interactions. This includes kinetic studies to determine the nature of the inhibition (e.g., reversible, irreversible, competitive).

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by systematically modifying the furan (B31954) ring, the length of the polyyne chain, and the terminal alkene to understand which structural features are critical for biological activity.

Exploration of Novel Chemical Transformations and Reactivity

The unique combination of a furan ring and a conjugated en-triyne system makes this compound a versatile platform for novel chemical transformations. The furan ring can act as a diene in Diels-Alder reactions, while the highly unsaturated polyyne chain is susceptible to a variety of additions and cycloadditions. wikipedia.orgnih.gov

Future research could explore:

Cycloaddition Reactions: Investigating [4+2] Diels-Alder reactions using the furan ring or the en-yne moiety to construct complex polycyclic systems. wikipedia.org The reactivity of the polyyne chain in [2+2] cycloadditions or Bergman cyclization could also be explored.

Selective Functionalization: Developing methods for the selective hydrogenation of one or more of the triple bonds to access different degrees of saturation and geometries, leading to new classes of compounds.

Metal-Mediated Transformations: Using the polyyne chain as a ligand for organometallic complexes, potentially leading to new materials with interesting electronic or catalytic properties.

Derivatization for Materials Science: Functionalizing the molecule to create monomers for polymerization, leading to novel conductive polymers or materials with unique nonlinear optical properties. iosrjournals.org The polyacetylene backbone is known to be a foundation for conductive polymers. herbs2000.comwikipedia.org

Advanced Theoretical Modeling and Predictive Studies for Design and Discovery

Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. researchgate.net For a molecule as complex and potentially reactive as this compound, theoretical modeling is indispensable.

Future research should leverage advanced computational methods to:

Predict Electronic Structure and Reactivity: Using Density Functional Theory (DFT) to calculate the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and bond dissociation energies. researchgate.net This can predict the most reactive sites for both electrophilic and nucleophilic attack and rationalize its stability and spectral properties.

Simulate Reaction Mechanisms: Modeling the transition states and energy profiles of potential synthetic reactions or chemical transformations to optimize conditions and predict product outcomes.

Molecular Docking and Dynamics: Simulating the interaction of the compound with potential biological targets identified through experimental methods. These simulations can predict binding affinities and conformations, providing a structural basis for its mechanism of action and guiding the design of more potent analogues.

In Silico Design of Novel Compounds: Using the insights gained from theoretical studies to design new molecules with enhanced stability, improved synthetic accessibility, or tailored biological or material properties. For example, models could predict how chain length or substitution on the furan ring affects the molecule's electronic properties and biological target affinity.

| Computational Method | Research Application | Predicted Properties / Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis & Spectroscopic Prediction | Electron density, HOMO/LUMO energies, reaction sites, IR/NMR spectra. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions | UV-Vis absorption spectra, understanding of photophysical properties. |

| Molecular Docking | Target Binding Prediction | Preferred binding poses, scoring of binding affinity to protein targets. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis & Binding Stability | Dynamic behavior in solution, stability of ligand-protein complexes, conformational flexibility. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reaction Mechanisms | Modeling reactions within an enzyme active site, transition state analysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.